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Compound of Interest

Compound Name: Pheneturide

CAS No.: 67865-68-3

Cat. No.: B554442

Get Quote

For Researchers, Scientists, and Drug Development Professionals

The ureide class of compounds represents a cornerstone in the history and development of

anticonvulsant therapies. Characterized by a core structure containing a urea moiety, often in a

cyclic form, this class includes some of the most enduring and clinically significant antiepileptic

drugs (AEDs). This guide provides a detailed examination of the core mechanisms, structure-

activity relationships (SAR), and preclinical evaluation protocols relevant to this important class

of molecules.

Core Ureide Structures and Key Drugs
The ureide anticonvulsants are structurally diverse but share a common pharmacophore. Key

chemical subclasses include barbiturates (e.g., Phenobarbital), hydantoins (e.g., Phenytoin),

and other structurally related compounds like Carbamazepine, which contains a ureide-like

motif.[1][2][3] A generalized model for anticonvulsant activity in this class proposes a structure

with two hydrophobic aromatic rings and a cyclic ureide region containing hydrogen-bond-

forming groups.[4]
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Mechanisms of Action
Ureide anticonvulsants primarily achieve their effects by modulating neuronal excitability

through two main pathways: blockade of voltage-gated sodium channels and enhancement of

GABAergic inhibition.

Phenytoin and Carbamazepine are canonical examples of ureide anticonvulsants that target

VGSCs.[5] Their mechanism involves a use-dependent and voltage-dependent blockade of the

channel, which is crucial for their clinical efficacy and relative safety.

These drugs preferentially bind to the inactive state of the sodium channel. During the rapid,

repetitive neuronal firing characteristic of a seizure, more channels are in the inactive state. By

stabilizing this conformation, the drugs prolong the neuronal refractory period and prevent the

return of the channel to the resting state, from which it can be activated again. This selectively

dampens the high-frequency neuronal discharge that underlies seizure spread, with minimal

effect on normal, low-frequency neuronal signaling.
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Caption: Mechanism of VGSC Blockade by Ureide Anticonvulsants.

Phenobarbital is the primary ureide that acts by modulating the gamma-aminobutyric acid type

A (GABA-A) receptor, the principal inhibitory neurotransmitter receptor in the central nervous

system.

Phenobarbital binds to an allosteric site on the GABA-A receptor complex, distinct from the

binding sites for GABA itself or benzodiazepines. This binding potentiates the effect of GABA
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by increasing the duration of chloride (Cl⁻) channel opening. The resulting prolonged influx of

chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action

potential and thus depressing overall CNS excitability. At higher concentrations, some

barbiturates can also directly activate the GABA-A receptor and may block excitatory AMPA

and kainate receptors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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